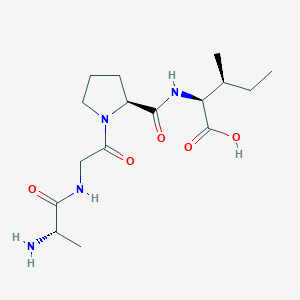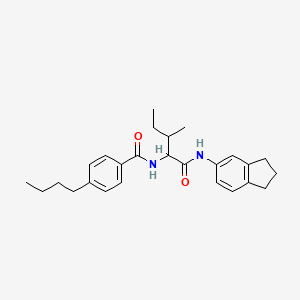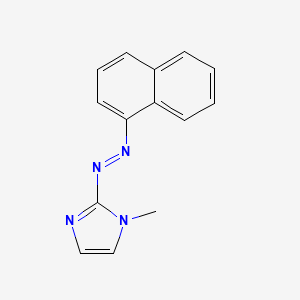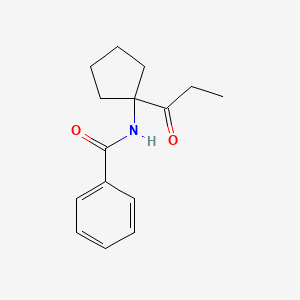
2,3,6-Trifluoro-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trifluoro-L-tyrosine is a fluorinated aromatic amino acidFluorinated amino acids, such as this compound, are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-L-tyrosine typically involves the selective introduction of fluorine atoms into the aromatic ring of tyrosine. One common method is the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods: Industrial production of fluorinated compounds often involves enzymatic synthesis. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions. This method is advantageous due to its selectivity and efficiency .
化学反応の分析
Types of Reactions: 2,3,6-Trifluoro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can modify the fluorinated aromatic ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid intermediates, while substitution reactions can introduce various functional groups into the aromatic ring .
科学的研究の応用
2,3,6-Trifluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a tool to study the stability, structure, and function of proteins.
Biology: The compound is incorporated into proteins to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Fluorinated amino acids are used in the development of therapeutic proteins and vaccines due to their enhanced stability and biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2,3,6-Trifluoro-L-tyrosine involves its interaction with specific molecular targets. For instance, it targets the enzyme superoxide dismutase in mitochondria, affecting the enzyme’s activity and stability.
類似化合物との比較
- 3-Fluoro-L-tyrosine
- 2,3,5-Trifluoro-L-tyrosine
- 2,6-Difluoro-L-tyrosine
Comparison: 2,3,6-Trifluoro-L-tyrosine is unique due to the specific positioning of fluorine atoms on the aromatic ring. This positioning significantly affects its chemical reactivity and biological activity compared to other fluorinated tyrosine analogues. For example, 3-Fluoro-L-tyrosine targets different molecular pathways and exhibits different reactivity patterns .
特性
CAS番号 |
182756-63-4 |
|---|---|
分子式 |
C9H8F3NO3 |
分子量 |
235.16 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,3,6-trifluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-4-2-6(14)8(12)7(11)3(4)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16)/t5-/m0/s1 |
InChIキー |
LVKGBSFEYFVENX-YFKPBYRVSA-N |
異性体SMILES |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F)O |
正規SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)






![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)

